Cas no 96-11-7 (1,2,3-Tribromopropane)

1,2,3-Tribromopropane structure
1,2,3-Tribromopropane structure
Produktname:1,2,3-Tribromopropane
CAS-Nr.:96-11-7
MF:C3H5Br3
MW:280.783798933029
MDL:MFCD00017884
CID:34837
PubChem ID:7279

1,2,3-Tribromopropane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,2,3-Tribromopropane
    • 1,2,3-Tribrom-propan
    • 1,2,3-tribrompropane
    • EINECS 202-478-8
    • Glycerol tribromohydrin
    • glyceroltribromhydrine
    • Glyceryl tribromohydrin
    • Propane,1,2,3-tribromo
    • s-Tribromopropane
    • sym-Tribromopropane
    • tribromo-1,2,3 propane
    • NSC 78932
    • Propane, 1,2,3-tribromo-
    • 1,2,3-tribromo-propane
    • D2R8L96TOV
    • 1,3-Tribromopropane
    • Propane,2,3-tribromo-
    • NCIOpen2_004459
    • KSC491K9T
    • FHCLGDLYRUPKAM-UHFFFAOYSA-N
    • NSC78932
    • 1,2,3-Tribromopropane (ACI)
    • AS-58199
    • CHEBI:18859
    • AI3-18135
    • Tribromohydrin
    • Propane, 1,2,3tribromo
    • EN300-19787
    • BRN 1732082
    • 1.2.3-Tribromopropane
    • 1,2,3-TRIBROMOPROPANE [MI]
    • 96-11-7
    • J-802007
    • TRIBROMOPROPANE, 1,2,3-
    • F0001-2288
    • CCRIS 6706
    • NSC-78932
    • sTribromopropane
    • J-503779
    • 1,2,3-Tribromopropane, 97%
    • Q4545647
    • AKOS000120060
    • T0355
    • SCHEMBL66165
    • symTribromopropane
    • 4-01-00-00221 (Beilstein Handbook Reference)
    • DTXCID0048979
    • UNII-D2R8L96TOV
    • DTXSID9059129
    • NS00040473
    • DB-057620
    • MFCD00017884
    • E78688
    • MDL: MFCD00017884
    • Inchi: 1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2
    • InChI-Schlüssel: FHCLGDLYRUPKAM-UHFFFAOYSA-N
    • Lächelt: BrCC(CBr)Br
    • BRN: 1732082

Berechnete Eigenschaften

  • Genaue Masse: 277.79400
  • Monoisotopenmasse: 277.794138
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 25.2
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topologische Polaroberfläche: 0
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Farblose oder hellgelbe Flüssigkeit, reizend
  • Dichte: 2.398
  • Schmelzpunkt: 16-17 ºC
  • Siedepunkt: 220°C
  • Flammpunkt: 93 ºC
  • Brechungsindex: 1.584-1.586
  • Löslichkeit: H2O: insoluble
  • PSA: 0.00000
  • LogP: 2.53970
  • Merck: 9614
  • Löslichkeit: Löslich in Ethanol \ Ether und Chloroform, unlöslich in Wasser

1,2,3-Tribromopropane Sicherheitsinformationen

  • Symbol: GHS07 GHS08
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H312,H315,H319,H332,H335,H351
  • Warnhinweis: P261,P280,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:2810
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: R20/21/22;R36/37/38;R68
  • Sicherheitshinweise: S26-S27-S36/37/39
  • RTECS:TZ8300000
  • Identifizierung gefährlicher Stoffe: Xn
  • Gefahrenklasse:6.1(b)
  • Risikophrasen:R20/21/22; R36/37/38; R68
  • PackingGroup:II
  • TSCA:Yes
  • Lagerzustand:Von Zündquellen fernhalten. Kühl und trocken lagern. In dicht verschlossenen Behältern aufbewahren.
  • Sicherheitsbegriff:6.1(b)
  • Verpackungsgruppe:II

1,2,3-Tribromopropane Zolldaten

  • HS-CODE:2903399090
  • Zolldaten:

    China Zollkodex:

    2903399090

    Übersicht:

    2903399090. Fluorierung anderer acyclischer Kohlenwasserstoffe\bromierter oder jodierter Derivate. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2903399090. bromierte, fluorierte oder jodierte Derivate acyclischer Kohlenwasserstoffe. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

1,2,3-Tribromopropane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Oakwood
001242-1g
1,2,3-Tribromopropane
96-11-7 97%
1g
$10.00 2024-07-19
Enamine
EN300-19787-0.25g
1,2,3-tribromopropane
96-11-7 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000983-100g
1,2,3-Tribromopropane
96-11-7 97%
100g
¥190 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000983-500g
1,2,3-Tribromopropane
96-11-7 97%
500g
¥618 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T109520-100g
1,2,3-Tribromopropane
96-11-7 97%
100g
¥199.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0355-25g
1,2,3-Tribromopropane
96-11-7 97.0%(GC)
25g
¥95.0 2022-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110706-100mg
Glycerol tribromohydrin
96-11-7 98%
100mg
¥řǬ 2023-07-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0355-25G
1,2,3-Tribromopropane
96-11-7 >97.0%(GC)
25g
¥95.00 2024-04-15
Enamine
EN300-19787-1.0g
1,2,3-tribromopropane
96-11-7 95.0%
1.0g
$26.0 2025-03-21
Life Chemicals
F0001-2288-10g
1,2,3-Tribromopropane
96-11-7 95%+
10g
$84.0 2023-09-07

1,2,3-Tribromopropane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  -5 °C; 30 min, -5 °C → rt
Referenz
Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles
Campbell, Craig D.; Greenaway, Rebecca L.; Holton, Oliver T.; Walker, P. Ross; Chapman, Helen A.; et al, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide ;  1 h, 0 °C; rt; 1 h, 60 °C
Referenz
Pd-based mesoporous silica catalyst for synthesis of alkanes
, India, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Referenz
1,2,3-Tribromopropane
Johnson, John R.; McEwen, W. L., Organic Syntheses, 1925, , 99-101

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Phosphonium, (3-bromopropyl)triphenyl-, (tribromide) (1:1) Solvents: Dichloromethane ;  rt; 0.5 h, rt
Referenz
Crystal structure, characterization, Hirshfeld surface analysis and DFT studies of two [propane 3-bromo-1-(triphenyl phosphonium)] cations containing bromide (I) and tribromide (II) anions: The anion (II) as a new brominating agent for unsaturated compounds
Nokhbeh, Seyed Reza; Gholizadeh, Mostafa ; Salimi, Alireza ; Sparkes, Hazel A., Journal of Molecular Structure, 2019, 1195, 542-554

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Halogenation of silylated cyclopropyl derivatives; a convenient synthesis of iodocyclopropane
Grignon-Dubois, Micheline; Dunogues, Jacques; Calas, Raymond, Journal of Chemical Research, 1979, (1), 6-7

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide ;  1 h, 0 °C; 0 °C → rt; 1 h, 60 °C
Referenz
A novel route for the synthesis of alkanes from glycerol in a two step process using a Pd/SBA-15 catalyst
Udayakumar, V.; Pandurangan, A., RSC Advances, 2015, 5(96), 78719-78727

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: N-Bromoacetamide Solvents: Dichloromethane
Referenz
Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes
Johnson, Michael D.; Lampman, Gary M.; Koops, Roger W.; Das Gupta, B., Journal of Organometallic Chemistry, 1987, 326(2), 281-8

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: 2409021-39-0 Solvents: Dichloromethane ;  30 min, rt
Referenz
Synthesis, crystal structure, Hirshfeld surface analysis, DFT calculations and characterization of 1,3-propanediylbis(triphenylphosphonium) monotribromide as brominating agent of double bonds and phenolic rings
Nokhbeh, Seyed Reza; Gholizadeh, Mostafa ; Salimi, Alireza ; Sparkes, Hazel A., Journal of Molecular Structure, 2020, 1206,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium bromide ,  Sulfuric acid Solvents: Water ;  cooled; 4 - 5 h, reflux
Referenz
Two-component epoxy resin adhesives containing modified polythiols as curing agents and the preparation methods therefor
, China, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Bromine
Referenz
New method of preparing propargyl ether
Kurginyan, K. A.; Kalaidzhyan, A. E.; Arakelova, S. V., Armyanskii Khimicheskii Zhurnal, 1986, 39(8), 529-30

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Allyl bromide
Referenz
Studies on amines and ammonium compounds. CLXXIV. Bromination of unsaturated compounds with complexes formed between bromine and 1,4-bis(trialkylammonium)-2-butene dihalides
Gyul'nazaryan, A. Kh.; Khachatryan, N. G.; Saakyan, T. A.; Churkina, N. P.; Babayan, A. T., Armyanskii Khimicheskii Zhurnal, 1984, 37(1), 29-33

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: 1,4-Dioxane, compd. with bromine (1:1) ;  0 - 5 °C; 0 °C → rt; 10 min, rt
1.2 Reagents: Water ;  cooled
Referenz
Dioxane dibromide-mediated solvent-free synthesis of vicinal dibromides
Chaudhuri, Subrata Kumar; Roy, Sanchita; Saha, Manabendra; Bhar, Sanjay, Synthetic Communications, 2007, 37(2), 271-274

Synthetic Routes 13

Reaktionsbedingungen
1.1 25 h, 145 - 155 °C; cooled; rt
Referenz
Reaction of polyfluoroarenesulfonyl bromides with allyl bromide. Synthesis of allyl polyfluoroaryl sulfones
Bredikhin, R. A.; Maksimov, A. M.; Platonov, V. E., Russian Journal of Organic Chemistry, 2011, 47(3), 374-378

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  2 h, 30 °C
Referenz
Copper-Catalyzed Allylation of α,α-Difluoro-Substituted Organozinc Reagents
Zemtsov, Artem A.; Kondratyev, Nikolay S.; Levin, Vitalij V.; Struchkova, Marina I.; Dilman, Alexander D., Journal of Organic Chemistry, 2014, 79(2), 818-822

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Dimethylformamide ;  25 °C; 20 min, 25 °C; 25 °C → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C
Referenz
Hyperbranched polyamine carbon dioxide absorbent and preparation method thereof
, China, , ,

Synthetic Routes 16

Reaktionsbedingungen
Referenz
Synthesis of triglycerides from 1,3-dibromopropan-2-ol
Bhati, Asharam; Hamilton, Richard J.; Steven, David A.; Aneja, Rajender; Padley, Frederick B., Journal of the Chemical Society, 1983, (10), 1553-8

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Perfluorohexane
Referenz
Perfluorohexane as a novel reaction medium for bromination reactions
Pereira, Suzanne; Savage, G. Paul; Simpson, Gregory W., Synthetic Communications, 1995, 25(7), 1023-6

Synthetic Routes 18

Reaktionsbedingungen
Referenz
1,2-Dibromo-2-cyano-2-(heterocyclic)alkane compounds and their antimicrobial use
, United States, , ,

Synthetic Routes 19

Reaktionsbedingungen
Referenz
1,2-Dibromo-2-cyano-(substituted)-alkane antimicrobial compounds
, United States, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Dichloromethane ;  2 - 2.5 h, 0 °C; 0 °C → 20 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Brominated flame retardants and polyurethanes containing the same
, World Intellectual Property Organization, , ,

1,2,3-Tribromopropane Raw materials

1,2,3-Tribromopropane Preparation Products

1,2,3-Tribromopropane Verwandte Literatur

Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Xinsi New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.